Pharmacokinetic Advantage Over AC-264613
In a direct head-to-head comparison following intraperitoneal administration (10 mg/kg) to rats, AC-55541 demonstrated a significantly extended systemic exposure profile relative to the alternative small-molecule PAR2 agonist AC-264613. AC-55541 exhibited an elimination half-life (t1/2) of 6.1 ± 1.5 hours, which is 2.44-fold longer than the 2.5 ± 2.0 hours observed for AC-264613 [1]. The area under the curve (AUCINF obs) for AC-55541 was 7936 ± 997 h/ng/mL, representing a 5.9-fold greater total drug exposure compared to AC-264613 at 1341 ± 448 h/ng/mL [1]. Both compounds reached peak plasma concentrations (Tmax) at 0.8 ± 0.2 h and 0.2 ± 0.0 h, respectively, with comparable Cmax values [1].
| Evidence Dimension | Elimination half-life (t1/2) in rats |
|---|---|
| Target Compound Data | 6.1 ± 1.5 hours |
| Comparator Or Baseline | AC-264613: 2.5 ± 2.0 hours |
| Quantified Difference | 2.44-fold longer half-life; 5.9-fold greater AUC exposure |
| Conditions | Intraperitoneal administration at 10 mg/kg in rats; plasma concentration measured over time |
Why This Matters
The 2.44-fold longer half-life and 5.9-fold greater AUC of AC-55541 enable sustained target engagement with less frequent dosing in chronic in vivo models, directly impacting experimental logistics and reducing animal stress.
- [1] JPET. Pharmacokinetic Parameters of AC-55541 and AC-264613 in Rats Following Intraperitoneal Administration (10 mg/kg). Table from Gardell et al., 2008. View Source
